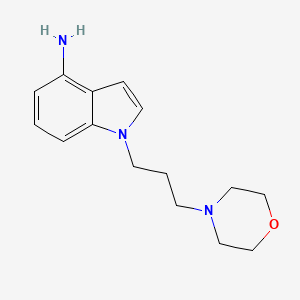

1-(3-morpholinopropyl)-1H-indol-4-amine

Description

Properties

IUPAC Name |

1-(3-morpholin-4-ylpropyl)indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c16-14-3-1-4-15-13(14)5-8-18(15)7-2-6-17-9-11-19-12-10-17/h1,3-5,8H,2,6-7,9-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONSTPBDTFURKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C=CC3=C(C=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via N-Alkylation of 4-Aminoindole

One common approach is to start from 4-aminoindole and perform an N-alkylation with a 3-chloropropylmorpholine derivative or a similar alkylating agent.

- Starting Material: 4-Aminoindole (commercially available or synthesized via selective amination at the 4-position).

- Alkylating Agent: 3-(Chloropropyl)morpholine or 3-bromopropylmorpholine.

- Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile under inert atmosphere.

- Base: A strong base like potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the indole nitrogen.

- Temperature: Reflux or elevated temperature (60–80 °C) for several hours.

- Workup: After reaction completion (monitored by TLC), the mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The crude product is purified by column chromatography.

This method yields the target compound with the morpholinopropyl group attached at the indole nitrogen and the free amino group at the 4-position preserved.

Divergent Synthesis via Free Amine Indoles (Literature Example)

A recent method involves the use of silver triflate (AgOTf) catalysis for amination at the 4-position of indole derivatives, followed by N-substitution.

- Step 1: Treatment of an indole precursor with PhIO (iodosylbenzene) in methanol at room temperature to generate reactive intermediates.

- Step 2: Subsequent reaction with amines such as hexan-1-amine or morpholine derivatives in the presence of AgOTf in 1,2-dichloroethane at 80 °C for several hours.

- Purification: Flash column chromatography on silica gel.

This approach allows for selective amination at the 4-position while enabling N-substitution with morpholine-containing alkyl chains.

Condensation and Reflux Approach for Morpholine-Linked Indoles

Another reported method involves condensation reactions between indole derivatives and morpholine-containing amines under reflux in ethanol with catalytic acetic acid.

- Example: Mixing 4-aminoindole derivatives with 3-(morpholin-4-yl)propyl amines in absolute ethanol with a few drops of acetic acid.

- Conditions: Reflux for 10 hours with monitoring by TLC.

- Isolation: Cooling the reaction mixture and adding water to precipitate the product, followed by filtration.

- Yield: Moderate yields (~50%) of the target compound as a solid powder.

This method is suitable for preparing morpholine-linked indole amines with good purity and straightforward isolation.

Alternative Approaches Using Protected Intermediates

- Protection of the amino group on the indole ring (e.g., as a Boc or acetamide) prior to N-alkylation can improve selectivity and yield.

- After N-substitution with 3-(morpholinopropyl) groups, deprotection under acidic conditions regenerates the free amino group at the 4-position.

- This stepwise protection-alkylation-deprotection strategy is common in complex indole chemistry to avoid side reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Alkylation of 4-aminoindole | 4-Aminoindole + 3-chloropropylmorpholine | K2CO3 or NaH, DMF, reflux 60-80 °C | 60-75 | Simple, direct N-substitution | Possible side reactions, base sensitive |

| AgOTf-Catalyzed Amination | Indole precursor + morpholine amine | PhIO, AgOTf, 1,2-dichloroethane, 80 °C | 50-70 | Selective amination and N-substitution | Requires metal catalyst, longer reaction time |

| Condensation in Ethanol | 4-Aminoindole + morpholine amine | Ethanol, acetic acid, reflux 10 h | ~50 | Mild conditions, easy workup | Moderate yield, longer reaction time |

| Protection-Deprotection Route | Protected 4-aminoindole + alkylating agent | Acid/base deprotection steps | 55-65 | Improved selectivity | Multi-step, longer synthesis |

Research Findings and Notes

- The choice of solvent and base is critical to avoid side reactions such as over-alkylation or polymerization.

- Silver triflate catalysis offers a mild and selective method for introducing amino groups at the 4-position of indoles while allowing subsequent N-substitution.

- Protection of the amino group can prevent its unwanted reaction during N-alkylation steps.

- Reflux condensation methods are effective for linking morpholine moieties but may require longer reaction times and careful purification.

- Purification is commonly achieved by silica gel flash chromatography using mixtures of petroleum ether and ethyl acetate or dichloromethane/petroleum ether gradients.

- Reaction progress is typically monitored by thin-layer chromatography (TLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-morpholinopropyl)-1H-indol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the morpholinopropyl group.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacophore in drug design. Its structural features allow it to interact with specific biological targets, including receptors and enzymes. Research indicates that modifications to the indole structure can enhance its biological activity, making it a valuable tool in the development of new therapeutics .

Biological Studies

1-(3-Morpholinopropyl)-1H-indol-4-amine is utilized in studies to elucidate its interactions with biological systems. This includes examining its effects on cellular processes and signaling pathways. For example, it has been studied for its potential to modulate the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in cholesterol metabolism .

Materials Science

The compound serves as a building block for synthesizing novel materials with unique properties. Its ability to form complex structures makes it useful in creating advanced materials for various applications .

Chemical Biology

In chemical biology, this compound acts as a probe to study biochemical pathways and molecular interactions. This application is essential for understanding the mechanisms underlying various biological processes .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds based on this structure have shown effectiveness against various bacterial strains, highlighting their potential as new antibiotics .

Antioxidant Activity

Computational studies have indicated that derivatives of this compound can effectively scavenge free radicals, suggesting their potential as antioxidants. This property is particularly relevant in the context of diseases associated with oxidative stress .

Mechanism of Action

The mechanism of action of 1-(3-morpholinopropyl)-1H-indol-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The morpholinopropylindole scaffold is versatile, with modifications at the indole ring (positions 3–7) or the morpholine side chain significantly altering physicochemical and biological properties. Below, we compare 1-(3-morpholinopropyl)-1H-indol-4-amine with key analogs from the literature.

Substituent Effects on Physical Properties

Key Observations:

Halogen Substituents (Br, Cl, F):

- Bromine and chlorine at positions 5 or 6 increase melting points (e.g., 3c: 112–113°C vs. 3f: 116–117°C) due to enhanced intermolecular halogen bonding .

- Fluorine, being smaller and less polarizable, results in marginally lower melting points compared to Br/Cl analogs.

Methoxy vs. Amine Groups :

- The methoxy-substituted 3b has a lower melting point (67–68°C) than halogenated derivatives, reflecting reduced molecular rigidity.

Complex Derivatives (7c–7g) :

Biological Activity

1-(3-Morpholinopropyl)-1H-indol-4-amine, an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a morpholine moiety with an indole core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 201.26 g/mol

- Structural Features : The compound features a morpholinopropyl group attached to the indole nitrogen, which enhances its solubility and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly in cancer and neurological disorders. Key mechanisms include:

- Inhibition of Kinases : The compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. By blocking TRK activity, it disrupts critical signaling pathways such as Ras/Erk and PI3K/Akt, leading to reduced cell proliferation and potential anti-cancer effects.

- Neuroprotective Effects : Research indicates that indole derivatives can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Biological Activities

This compound has been investigated for various biological effects, including:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed inhibition rates exceeding 70% in specific assays targeting tumor cells .

- Antimicrobial Properties : Preliminary evaluations suggest that the compound may also possess antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains.

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Effectiveness | Reference |

|---|---|---|---|

| Anticancer | TRK Inhibition | High (IC50 < 10 µM) | |

| Neuroprotection | Neurotransmitter Modulation | Moderate | |

| Antimicrobial | Various Bacterial Strains | Promising |

Notable Research Findings

- Cancer Cell Line Studies : In vitro studies indicated that this compound significantly inhibited the growth of HeLa and MCF7 cancer cells at concentrations below 10 µM, suggesting a strong potential for development as an anticancer agent .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of TRKs, providing insights into its mechanism of action and guiding future modifications to enhance efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.